molecular formula C22H22Cl2N4O3S2 B12188871 4-[(3-{2-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(3-{2-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No.: B12188871
M. Wt: 525.5 g/mol
InChI Key: QMKFEVHPMXWHBC-MRUKODCESA-N
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Description

4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Benzylidene Hydrazine Formation: The benzylidene hydrazine moiety is formed by the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate.

    Coupling Reaction: The thiazole and benzylidene hydrazine intermediates are then coupled under basic conditions to form the hydrazinylidene-thiazole structure.

    Sulfonylation: The phenyl group is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with 2,6-dimethylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the morpholine ring.

    Reduction: Reduction reactions can target the benzylidene hydrazine moiety, converting it to the corresponding hydrazine.

    Substitution: The sulfonyl group and the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and morpholine rings.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted sulfonyl and morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in cancer and infectious diseases.

    Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: The compound is a candidate for the development of new therapeutic agents, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Materials Science: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It binds to the active site of enzymes, blocking their activity.

    Protein Interaction: It interacts with specific proteins, altering their function and signaling pathways.

    Cellular Pathways: The compound can modulate cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpiperidine
  • **4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylpyrrolidine

Uniqueness

The presence of the morpholine ring in 4-[(3-{(2Z)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine distinguishes it from similar compounds, potentially offering unique binding properties and biological activities.

Properties

Molecular Formula

C22H22Cl2N4O3S2

Molecular Weight

525.5 g/mol

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C22H22Cl2N4O3S2/c1-14-11-28(12-15(2)31-14)33(29,30)19-5-3-4-16(8-19)21-13-32-22(26-21)27-25-10-17-6-7-18(23)9-20(17)24/h3-10,13-15H,11-12H2,1-2H3,(H,26,27)/b25-10-

InChI Key

QMKFEVHPMXWHBC-MRUKODCESA-N

Isomeric SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C\C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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